molecular formula C24H15FN2O3 B2972961 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-52-7

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2972961
CAS RN: 883954-52-7
M. Wt: 398.393
InChI Key: NEPWRBZALXPQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings. It has a chromeno[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrimidine ring fused with a chromene ring. The molecule also contains a benzyl group and a 4-fluorophenyl group attached to the chromeno[2,3-d]pyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromeno[2,3-d]pyrimidine core suggests that the molecule may have interesting electronic properties . The fluorophenyl group could introduce electronegativity into the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its chromeno[2,3-d]pyrimidine core. The benzyl and 4-fluorophenyl groups could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis Methods

The synthesis of 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves green chemistry techniques, utilizing polyethylene glycol (PEG-400) and catalytic amounts of Amberlyst 15-wet . This method emphasizes the importance of environmentally friendly practices in chemical synthesis.

Biological Applications

This compound belongs to a class of bicyclic systems that have been extensively studied for their biological significance. The compound’s structure suggests potential applications in bioengineering and applied chemistry, particularly in the development of new biological components for medical and pharmaceutical use .

Anticancer Activity

Fused pyrimidine derivatives, including the chromeno[2,3-d]pyrimidine scaffold, have shown promising anticancer activity. They act as protein kinase inhibitors, which are essential for controlling cell growth and metabolism. The structure-activity relationships of these compounds are crucial for developing new anticancer agents with higher selectivity .

Antitubercular Activity

The introduction of halogen atoms, such as fluorine, on the phenyl ring of pyrimidine derivatives has been found to affect their antitubercular activity. This suggests that 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione could be explored for its potential use in treating tuberculosis .

Inhibitory Activity Against Protein Kinases

The compound’s ability to inhibit protein kinases positions it as a potential candidate for targeted therapies. Protein kinases are responsible for various cellular signaling processes, and their inhibition can lead to the regulation of cell growth, differentiation, migration, and metabolism .

Drug Development

The unique structure of 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione makes it a target molecule in medicinal chemistry. Its potential to act as a bioisostere for purines allows for the exploration of new drugs that can interact with biological targets in novel ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting structure of this molecule, it could be a valuable target for research in organic chemistry and medicinal chemistry .

properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O3/c25-17-12-10-16(11-13-17)22-26-23-20(21(28)18-8-4-5-9-19(18)30-23)24(29)27(22)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPWRBZALXPQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.